molecular formula C13H17N3O2S B11207974 3,3-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

3,3-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

Cat. No.: B11207974
M. Wt: 279.36 g/mol
InChI Key: IITQOPDMKHZWFB-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiazolo[3,2-a]pyrimidine moiety is known to interact with purine-binding sites, which can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

3,3-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide

InChI

InChI=1S/C13H17N3O2S/c1-8-10(15-9(17)7-13(2,3)4)11(18)16-5-6-19-12(16)14-8/h5-6H,7H2,1-4H3,(H,15,17)

InChI Key

IITQOPDMKHZWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC(C)(C)C

Origin of Product

United States

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